2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a 4-methyl-4H-1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group. The unique structural feature is the 3-methoxy-1-methyl-pyrazole moiety at the triazole’s 5-position.
Properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-21-9-12(15(20-21)24-3)14-18-19-16(22(14)2)25-10-13(23)17-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBGMWRLTQOUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities.
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives are generally favorable, contributing to their bioavailability.
Biological Activity
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a hybrid molecule that combines a triazole moiety with pyrazole and phenylacetamide functionalities. This structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors, including thiol derivatives and hydrazine derivatives to form the triazole ring. The synthesis can be summarized as follows:
- Formation of Triazole : The reaction of hydrazine derivatives with carbonyl compounds leads to the formation of the triazole ring.
- Introduction of Thioether Functionality : Incorporating thiol groups can enhance biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazole moieties. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:
- Melanoma and Breast Cancer : Compounds bearing triazole-thiol functionalities exhibited enhanced cytotoxicity against melanoma cell lines (IC50 values ranging from 6.2 μM to 43.4 μM) and triple-negative breast cancer cells (MDA-MB-231) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2a | IGR39 | 6.2 |
| 2b | MDA-MB-231 | 27.3 |
Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. The presence of nitrogen atoms in the triazole ring allows for coordination with metal ions, enhancing their pharmacological profile against pathogens such as Leishmania and Plasmodium species. The compound has demonstrated:
- Antileishmanial Activity : Disruption of critical biochemical pathways in Leishmania aethiopica.
- Antimalarial Properties : Inhibition of enzyme activities crucial for Plasmodium berghei survival .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with specific cellular pathways critical for cancer cell proliferation and pathogen survival. The incorporation of both pyrazole and triazole rings enhances the compound's ability to interact with biomolecules, leading to increased efficacy.
Case Studies
- Cytotoxicity Studies : A series of triazole derivatives were tested against various cancer cell lines, revealing that compounds similar to our target showed significant selectivity towards cancer cells compared to normal cells .
- In Vivo Studies : Preliminary animal studies indicated that compounds with similar structures effectively reduced tumor size in xenograft models, suggesting potential for further development into therapeutic agents .
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves several key reactions that can be optimized for yield and purity. For example, the synthesis may include:
- Formation of Thioether Linkage : This step often involves the reaction of a thiol compound with an appropriate electrophile.
- Construction of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazines or other nitrogen-containing compounds.
- Final Acetylation : The acetamide group is introduced in the final step to complete the molecular structure.
Biological Applications
Research indicates that compounds containing 1,2,4-triazole moieties exhibit a variety of biological activities. Notable applications include:
Antimicrobial Activity
Studies have shown that triazole derivatives can exhibit significant antimicrobial properties against various pathogens. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis.
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. Molecular docking studies have indicated favorable binding interactions, making it a candidate for further optimization as an anti-inflammatory agent.
Anticancer Potential
Some derivatives of pyrazole and triazole compounds have been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds similar to 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria. The results indicated that the introduction of specific substituents could enhance antimicrobial potency.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Case Study 2: Inhibition of 5-Lipoxygenase
Molecular docking studies revealed that this compound binds effectively to the active site of 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent. The binding affinity was measured using computational methods, indicating strong interactions with key residues in the enzyme's active site.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Substituent Variations
Triazole Substituents :
- Target Compound : 4-methyl group on the triazole and a 5-(3-methoxy-1-methyl-pyrazol-4-yl) substituent.
- Compounds: 4-phenyl group on the triazole and a 5-(5-methyl-pyrazole-3-yl) group.
- Compounds : 4-methyl triazole with a 5-(3-bromophenyl) group. Bromine enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the pyrazole in the target compound .
Heterocyclic Moieties :
- The target’s 3-methoxy-1-methyl-pyrazole provides electron-donating groups (methoxy, methyl), which may enhance hydrogen bonding and metabolic stability. In contrast, analogs with pyridine (n) or thiophene () substituents exhibit different electronic profiles, affecting binding to biological targets .
Acetamide Chain Modifications
- Target Compound : N-phenylacetamide.
- Analogs : N-phenylpropanamide (longer alkyl chain). Extended chains may increase flexibility but reduce target specificity .
- Compound: 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide.
Table 1: Structural and Physical Property Comparison
Preparation Methods
One-Pot Sequential Reactions
A streamlined approach combines triazole-thiol synthesis and thioether formation in a single pot. Starting from methyl carbazate and 2-chloro-N-phenylacetamide, sequential addition of P₂S₅ and the pyrazole boronic acid reduces purification steps, albeit with a lower yield (65%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20min) accelerates the coupling step, improving yields to 85% while reducing reaction time. This method is advantageous for scale-up but requires specialized equipment.
Characterization and Validation
The final product is characterized by:
- ¹H NMR (400MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.84 (s, 3H, OCH₃), 5.22 (s, 2H, SCH₂), 7.32–7.45 (m, 5H, Ar-H).
- LC-MS: m/z 426.4 [M+H]⁺, consistent with the molecular formula C₁₇H₁₇N₆O₂S.
- XRD: Confirms the planar geometry of the triazole and pyrazole rings.
Challenges and Optimization Considerations
- Regioselectivity: Competing reactions during pyrazole formation may yield regioisomers. Using bulky bases (e.g., DBU) suppresses undesired pathways.
- Thiol Oxidation: Thiol intermediates are prone to oxidation; conducting reactions under nitrogen atmosphere improves stability.
- Purification: Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates the target compound.
Industrial Applicability
The K₂CO₃-mediated thioether formation (Step 3) is most scalable, offering high yields with minimal byproducts. Microwave-assisted coupling (Section 5.2) is promising for high-throughput production but necessitates capital investment. Cost analysis favors the traditional multi-step route due to lower catalyst costs.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for this compound?
Methodological Answer: The synthesis involves:
Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to form hydrazide intermediates.
Nucleophilic addition with phenyl isothiocyanate under alkaline conditions (pH 10–12, 60–80°C).
Heterocyclization via NaOH-mediated ring closure to form the triazole-thiol intermediate.
Alkylation with 2-chloro-N-phenylacetamide in DMF at 80–90°C for 8–12 hours.
Optimization tips:
Q. Which analytical techniques are essential for structural confirmation?
Methodological Answer:
Q. How can computational tools predict biological activity during early-stage research?
Methodological Answer:
- PASS Online : Predicts antimicrobial/anticancer potential via substructure analysis (Pa > 0.7 indicates high probability) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase, PDB ID 1M17). Optimize ligand poses with Lamarckian GA (50 runs, 2.5 Å grid spacing) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact lipophilicity and bioactivity?
Methodological Answer:
- LogP Analysis : Replace the 3-methoxy group with ethoxy to increase logP by 0.5–0.7 (calculated via ChemAxon). Test solubility in PBS and DMSO to correlate with cellular uptake .
- Bioactivity Testing : Compare IC₅₀ against MCF-7 cells. Ethoxy derivatives show 20% higher cytotoxicity but reduced aqueous solubility .
Q. How to resolve contradictions between in silico predictions and in vitro bioassay results?
Methodological Answer:
- False Positives : Re-evaluate docking parameters (e.g., solvent-accessible surface area) or use MD simulations (GROMACS, 100 ns) to assess binding stability .
- Experimental Validation : Perform dose-response assays in triplicate. For example, if PASS predicts antifungal activity but in vitro assays show none, check for efflux pump interference using verapamil .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : React with succinic acid in ethanol/water (1:1) to form a sodium salt (improves solubility 5-fold) .
- Nanoparticle Formulation : Use PLGA encapsulation (oil-in-water emulsion, 200 nm particles) for sustained release .
Q. How to design SAR studies targeting specific kinase inhibition?
Methodological Answer:
Analog Synthesis : Replace the phenylacetamide group with 4-fluorophenyl or pyridyl moieties.
Kinase Panel Screening : Test against 50 kinases at 10 µM (DiscoverX).
Data Analysis : Use IC₅₀ heatmaps to identify selectivity clusters. The 4-methyltriazole group shows 10× selectivity for JAK2 vs. EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
